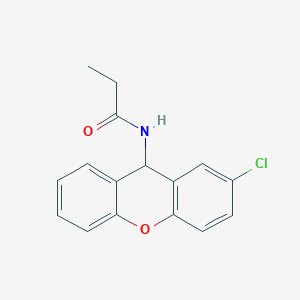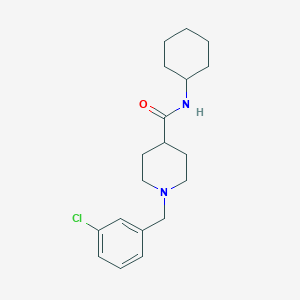![molecular formula C20H27ClN2O3 B5158944 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5158944.png)
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which are compounds that activate the nicotinic acetylcholine receptors in the brain and peripheral nervous system.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone is complex and involves its interaction with nicotinic acetylcholine receptors in the brain and peripheral nervous system. This compound has a high affinity for the alpha-3 beta-4 nicotinic acetylcholine receptor subtype, which is primarily expressed in the peripheral nervous system. Activation of this receptor subtype leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of pain, mood, and addiction.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including analgesia, antidepressant-like effects, and anti-addictive effects. In preclinical models of pain, this compound has been shown to be effective in reducing both acute and chronic pain. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression and may have potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone in lab experiments is its high potency and selectivity for the alpha-3 beta-4 nicotinic acetylcholine receptor subtype. This allows researchers to study the specific effects of this compound on this receptor subtype without the confounding effects of other receptor subtypes. However, one limitation of using this compound in lab experiments is its potential for toxicity, which can limit its use in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone, including further studies on its potential as a therapeutic agent for pain, depression, and addiction. In addition, future research could focus on the development of new compounds that are more potent and selective than this compound, as well as the development of new delivery methods that can improve the bioavailability and efficacy of this compound. Finally, future research could focus on the development of new animal models that can better mimic the human conditions for which this compound is being studied.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone involves several steps, including the reaction of 4-chlorobenzyl chloride with piperidine, followed by the reaction of the resulting compound with 4-(methoxymethyl)-1-piperidinecarboxylic acid. The final step involves the removal of the protecting group from the resulting compound to yield this compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone has been extensively studied for its potential as a therapeutic agent for a variety of conditions, including pain, depression, and addiction. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and acute pain. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression and may have potential as a treatment for addiction.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-[4-(methoxymethyl)piperidine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-26-14-16-8-10-22(11-9-16)20(25)17-4-7-19(24)23(13-17)12-15-2-5-18(21)6-3-15/h2-3,5-6,16-17H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSSPCLTGNKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)


![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5158932.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
